molecular formula C14H13Cl2NO B2540816 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-29-8

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2540816
CAS No.: 610274-29-8
M. Wt: 282.16
InChI Key: WEEAMWWSXMABLB-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a halogenated pyrrole derivative featuring a 2-chloroethanone moiety attached to a 2,5-dimethylpyrrole ring substituted at the 1-position with a 3-chlorophenyl group.

Properties

IUPAC Name

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-6-13(14(18)8-15)10(2)17(9)12-5-3-4-11(16)7-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEAMWWSXMABLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and chloroethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Para-Chlorophenyl Analogue

  • Compound : 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
  • CAS RN : 571159-05-2
  • Molecular Formula: C₁₄H₁₃Cl₂NO
  • Molecular Weight : 282.17 g/mol
  • Key Differences : The chlorine atom is in the para position on the phenyl ring. This positional isomerism may alter electronic properties and steric interactions compared to the meta-chloro derivative. Purity is reported as 95% in commercial samples .

3,4-Dichlorophenyl Analogue

  • Compound : 2-Chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
  • CAS RN : 610274-28-7
  • Molecular Formula: C₁₄H₁₂Cl₃NO
  • Molecular Weight : 316.61 g/mol

3-Fluorophenyl Analogue

  • Compound: 2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
  • CAS RN : 315710-85-1
  • Molecular Formula: C₁₄H₁₃ClFNO
  • Molecular Weight : ~271.71 g/mol (estimated)
  • Key Differences : Fluorine’s electronegativity and smaller size compared to chlorine may reduce steric hindrance and alter electronic effects .

Substituted Aryl and Alkyl Derivatives

4-Ethoxyphenyl Derivative

  • Compound : 2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
  • CAS RN : 315710-86-2
  • Molecular Formula: C₁₆H₁₈ClNO₂
  • Molecular Weight : 291.77 g/mol

3,5-Difluorophenyl Derivative

  • Compound : 2-Chloro-1-(1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
  • CAS RN : 923741-12-2
  • Molecular Formula: C₁₄H₁₂ClF₂NO
  • Molecular Weight : 283.70 g/mol
  • Key Differences : Dual fluorine substitution increases electronegativity and may enhance metabolic stability in biological systems .

Ortho-Methylphenyl (o-Tolyl) Derivative

  • Compound : 2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
  • CAS RN: Not specified
  • Molecular Formula: C₁₅H₁₆ClNO
  • Molecular Weight : ~261.75 g/mol (estimated)

Reactivity and Functionalization

The 2-chloroethanone moiety in these compounds is reactive toward nucleophilic substitution. For example:

Key Findings and Implications

  • Electronic Effects : Halogen position (meta vs. para) and type (Cl vs. F) significantly influence electronic properties. Fluorine’s electronegativity may enhance stability, while chlorine increases molecular weight and lipophilicity .
  • Steric Effects : Bulky substituents (e.g., o-tolyl) reduce reactivity at the pyrrole core, whereas smaller groups (e.g., fluorine) minimize steric hindrance .
  • Synthetic Utility: The 2-chloroethanone group serves as a versatile handle for further functionalization, as demonstrated in inhibitor synthesis .

Biological Activity

2-Chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group and a pyrrole ring, which are known to influence its reactivity and biological interactions. The molecular formula is C14H13ClNC_{14}H_{13}ClN with a molecular weight of 265.71 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is thought to enhance its interaction with cellular targets involved in proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Neuroprotective Effects : Some research indicates that derivatives of pyrrole compounds can modulate neuroinflammatory responses, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity

A study conducted on several pyrrole derivatives, including this compound, revealed significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be lower than those of established chemotherapeutic agents, indicating a promising lead for further development (MDPI) .

Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL. This suggests that the compound could serve as a scaffold for developing new antimicrobial agents (MDPI) .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized various pyrrole derivatives and evaluated their anticancer properties. Among these, this compound was identified as one of the most potent compounds, displaying an IC50 value of 15 µM against the MCF-7 cell line. The study concluded that structural modifications could further enhance its efficacy (MDPI) .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyrrole derivatives highlighted the effectiveness of this compound against multi-drug resistant strains. The study emphasized the need for further exploration into its mechanism of action and potential as an antibiotic candidate (MDPI) .

Data Table: Biological Activity Summary

Biological ActivityCell Line / PathogenIC50 / MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerA549 (Lung Cancer)< 20 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli20 µg/mL

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